
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a fluorine atom, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of fluorinated precursors and specific reaction conditions to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve high yields and purity. These methods often require specialized equipment and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution of the fluorine atom may result in various substituted derivatives .
科学的研究の応用
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
作用機序
The mechanism of action of (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: A benzimidazole derivative with similar fluorinated and hydroxyphenyl groups.
2-Fluoro-5-methoxyphenylboronic acid: A boronic acid derivative with a similar fluorinated phenyl group.
Uniqueness
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H10FNO3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC名 |
(2S)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChIキー |
FNDSEKSXHCJOBS-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)O |
正規SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



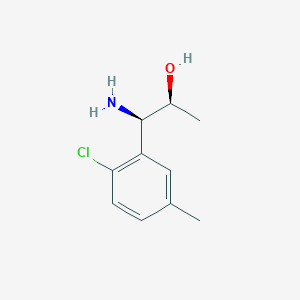
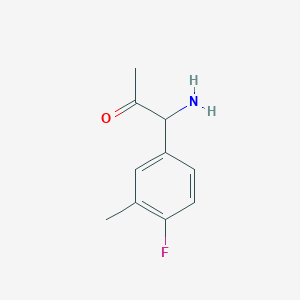
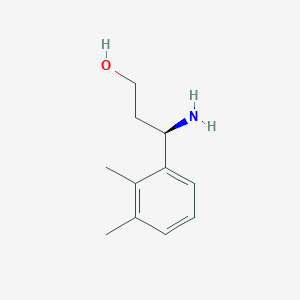
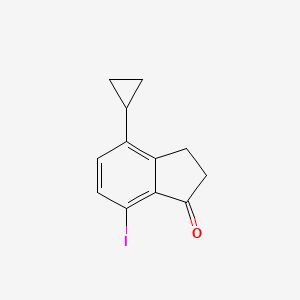

![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)

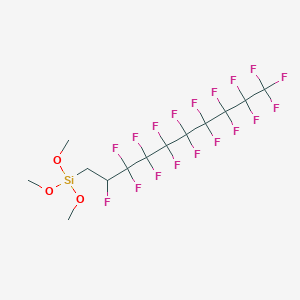
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
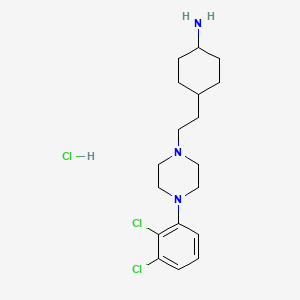

![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
